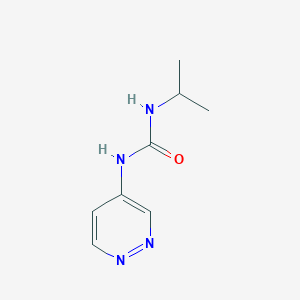

N-(4-pyridazinyl)-N'-(1-methylethyl)urea

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N4O |

|---|---|

Molecular Weight |

180.21 g/mol |

IUPAC Name |

1-propan-2-yl-3-pyridazin-4-ylurea |

InChI |

InChI=1S/C8H12N4O/c1-6(2)11-8(13)12-7-3-4-9-10-5-7/h3-6H,1-2H3,(H2,9,11,12,13) |

InChI Key |

LJGLXGVXRDSYKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)NC1=CN=NC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for N-(4-pyridazinyl)-N'-(1-methylethyl)urea

The most common and established methods for the synthesis of unsymmetrical ureas, such as this compound, traditionally involve the reaction of an amine with an isocyanate. nih.gov This can be approached in two primary ways for the target compound:

Route A: Reaction of 4-aminopyridazine (B156604) with isopropyl isocyanate.

Route B: Reaction of N-isopropylamine with a 4-pyridazinyl isocyanate intermediate.

The isocyanate intermediate in Route B can be generated in situ from a corresponding precursor, often through rearrangements like the Curtius, Hofmann, or Lossen rearrangements. nih.gov

Another widely used method involves the use of phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). nih.gov In this approach, 4-aminopyridazine would first react with the phosgene equivalent to form a reactive intermediate, which then reacts with N-isopropylamine to yield the final product. The use of CDI is often preferred due to its solid nature and the avoidance of chlorinated byproducts. nih.gov

A general procedure for the conversion of an amine to a urea (B33335) involves reacting the amine with an appropriate isocyanate in a suitable solvent like tetrahydrofuran (B95107) (THF), often in the presence of a base such as diisopropylethylamine (DIPEA), and heating the reaction mixture. mdpi.com

| Route | Reactant 1 | Reactant 2 | Key Intermediate | Reference |

|---|---|---|---|---|

| A | 4-Aminopyridazine | Isopropyl isocyanate | - | nih.gov |

| B | N-isopropylamine | 4-Pyridazinyl isocyanate | 4-Pyridazinyl isocyanate | nih.gov |

| Phosgene Equivalent Method | 4-Aminopyridazine | N-isopropylamine | Reactive carbonyl intermediate | nih.gov |

Exploration of Alternative Synthetic Strategies for Pyridazinyl Urea Scaffolds

In the quest for more efficient and novel compounds, alternative synthetic strategies for pyridazinyl urea scaffolds are continuously being explored. One such strategy is scaffold hopping , where the core structure of a known active molecule is replaced by a different, but functionally equivalent, scaffold to discover new compounds with potentially improved properties. researchgate.net The pyridazine (B1198779) scaffold is considered a "privileged structure" due to its chemical stability and synthetic accessibility, making it an attractive candidate for such explorations. researchgate.net

Molecular hybridization is another promising approach that combines two or more pharmacophoric moieties into a single molecule. mdpi.com This can lead to hybrid compounds with enhanced biological activity. For instance, a pyridazine-urea hybrid could be designed to interact with multiple biological targets. mdpi.com

Catalyst-free methods for the synthesis of N-hetaryl ureas and alcohols have also been developed, offering a more environmentally friendly approach. rsc.org These methods often proceed through the intermediate formation of hetaryl isocyanates. rsc.org

Precursor Reactivity and Functional Group Transformations in Urea Synthesis

The synthesis of this compound relies on the reactivity of its precursors, primarily the amino group of 4-aminopyridazine and the amino group of N-isopropylamine. The nucleophilicity of these amines is a key factor in their reaction with electrophilic carbonyl sources.

A critical functional group transformation in many urea syntheses is the in-situ generation of an isocyanate intermediate. This can be achieved through several classic name reactions: nih.gov

Hofmann Rearrangement: A primary amide is treated with a halogen and a base to form an isocyanate.

Curtius Rearrangement: An acyl azide (B81097) undergoes thermal or photochemical rearrangement to an isocyanate. nih.gov

Lossen Rearrangement: A hydroxamic acid or its derivative is converted to an isocyanate.

These rearrangements provide a pathway to the reactive isocyanate from more stable precursors, which can then be trapped by an amine to form the desired urea. nih.gov

The reactivity of urea itself can also be harnessed. In a process known as transamidation, an existing urea can react with an amine under mild conditions to form a new urea derivative. This reaction can proceed through the in-situ formation of isocyanic acid. nih.gov

| Transformation | Starting Material | Intermediate | Product | Reference |

|---|---|---|---|---|

| Hofmann Rearrangement | Primary Amide | Isocyanate | Urea (after trapping with amine) | nih.gov |

| Curtius Rearrangement | Acyl Azide | Isocyanate | Urea (after trapping with amine) | nih.gov |

| Lossen Rearrangement | Hydroxamic Acid | Isocyanate | Urea (after trapping with amine) | nih.gov |

| Transamidation | Urea | Isocyanic Acid | New Urea Derivative | nih.gov |

Novel Methodologies for Urea Derivative Synthesis

Recent advancements in organic synthesis have led to the development of novel methodologies for the preparation of urea derivatives, focusing on improved efficiency, safety, and environmental friendliness.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. For instance, the Curtius rearrangement of (hetero)aromatic carboxylic acids to ureas can be achieved in a one-pot tandem reaction under microwave irradiation in very short reaction times and with excellent yields. nih.gov

Continuous-flow synthesis offers advantages in terms of safety, scalability, and purification. The Ley group reported the first flow synthesis of ureas via the Curtius rearrangement of acyl azides, with in-situ trapping of the isocyanate intermediate. nih.gov This method allows for the safe handling of potentially hazardous intermediates and can incorporate in-line purification. nih.gov

Metal-catalyzed cross-coupling reactions have also been applied to urea synthesis. Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) provides a one-pot synthesis of unsymmetrical ureas and is tolerant of a wide range of functional groups. organic-chemistry.org Furthermore, palladium-catalyzed amidation allows for the coupling of aryl halides with ureas. organic-chemistry.org

The use of greener reagents and solvents is a growing trend. Reactions in water or under solvent-free conditions are being developed. For example, the reaction of isocyanates with amines can be performed "on-water," offering simple product isolation and avoiding the use of volatile organic compounds. organic-chemistry.org

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Techniques for Structural Characterization

Spectroscopy is a cornerstone in the structural analysis of organic compounds, providing detailed insights into the connectivity of atoms and the nature of chemical bonds. For N-(4-pyridazinyl)-N'-(1-methylethyl)urea, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provides a complete picture of its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are fundamental to the structural confirmation of this compound and its analogues.

In the ¹H NMR spectrum, specific chemical shifts and coupling patterns are expected. The protons on the pyridazine (B1198779) ring would appear in the aromatic region, with their exact shifts influenced by the electron-withdrawing nature of the nitrogen atoms. The NH protons of the urea (B33335) linkage would typically present as distinct signals, the chemical shifts of which can be sensitive to solvent and temperature, and may show coupling to adjacent protons. The isopropyl group would exhibit a characteristic pattern: a septet for the CH proton and a doublet for the two methyl groups.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbon of the urea moiety is particularly diagnostic, typically resonating in the range of 150-160 ppm. The carbons of the pyridazine ring and the isopropyl group would also show characteristic signals.

Variable temperature NMR studies can be employed to investigate dynamic processes such as rotational barriers around the C-N bonds of the urea group, which is a common feature in urea derivatives. researchgate.netnih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Structurally Related Urea Derivatives

| Compound | Functional Group Protons | Chemical Shift (ppm) | Multiplicity |

| N,N'-bis-(4-methoxybenzyl)urea | NH | 6.30 | t |

| CH₂ | 4.15 | d | |

| OCH₃ | 3.73 | s | |

| N-(4-Aminophenyl)-N′-phenylurea | NH | 8.46, 8.12 | s |

| NH₂ | 4.77 | s | |

| N,N'-bis-(4-(trifluoromethyl)benzyl)urea | NH | 6.71 | t |

| CH₂ | 4.32 | d |

This table is interactive. Data is sourced from reference rsc.orgnih.gov.

Table 2: Representative ¹³C NMR Chemical Shifts for Structurally Related Urea Derivatives

| Compound | Carbon Atom | Chemical Shift (ppm) |

| N,N'-bis-(4-methoxybenzyl)urea | C=O | 158.0 |

| Aromatic C-O | 158.0 | |

| CH₂ | 42.3 | |

| N,N'-bis-(4-aminobenzyl)urea | C=O | 157.9 |

| Aromatic C-N | 142.3 | |

| CH₂ | 42.7 |

This table is interactive. Data is sourced from reference rsc.org.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques are crucial for confirming the presence of the urea and pyridazine moieties.

The IR spectrum of a urea derivative is typically characterized by several key absorption bands. docbrown.info A prominent feature is the C=O (carbonyl) stretching vibration, often referred to as the "Amide I" band, which appears in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations are observed as one or more bands in the 3200-3500 cm⁻¹ region. The N-H bending vibration ("Amide II" band) is typically found around 1550-1640 cm⁻¹, often overlapping with C=C stretching vibrations from the aromatic ring. C-N stretching vibrations also give rise to characteristic bands in the fingerprint region. docbrown.infocsic.es

Raman spectroscopy provides complementary information. While the C=O stretch is also observable, aromatic ring vibrations are often more intense in the Raman spectrum, aiding in the characterization of the pyridazine ring.

Table 3: Characteristic Infrared Absorption Frequencies for Urea Derivatives

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | Amine/Amide | 3200 - 3500 |

| C=O Stretch (Amide I) | Urea Carbonyl | 1630 - 1680 |

| N-H Bend (Amide II) | Amide | 1550 - 1640 |

| C-N Stretch | Amine/Amide | 1150 - 1450 |

This table is interactive. Data is sourced from reference rsc.orgdocbrown.info.

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn confirms the molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Cleavage adjacent to the carbonyl group, as well as fragmentation of the pyridazine and isopropyl groups, would produce characteristic ions. The analysis of these fragment ions helps to piece together the molecular structure, confirming the connectivity of the pyridazinyl, urea, and isopropyl components.

Solid-State Structural Analysis and Crystal Engineering Principles

While spectroscopic methods provide information about the molecule in solution or as a bulk material, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound would be expected to be heavily influenced by hydrogen bonding involving the N-H groups of the urea moiety as donors and the carbonyl oxygen and pyridazinyl nitrogen atoms as acceptors. A common hydrogen-bonding motif in urea derivatives is the "α-network" or urea tape, where molecules are linked into chains or ribbons through N-H···O=C hydrogen bonds. nih.govresearchgate.net

Conformational Landscape and Rotational Isomerism of Urea Derivatives

The urea functional group is subject to conformational restrictions due to the delocalization of nitrogen lone pairs into the carbonyl group, resulting in a partial double bond character for the C-N bonds. nih.gov This leads to the possibility of rotational isomers (rotamers). For an N,N'-disubstituted urea like this compound, several conformations are possible, generally described as trans-trans, trans-cis, and cis-cis, referring to the orientation of the substituents relative to the carbonyl group. researchgate.net

In general, N,N'-diaryl ureas and N-alkyl-N'-aryl ureas tend to favor a trans-trans conformation in the solid state to maximize hydrogen bonding. nih.govresearchgate.net However, in solution, a dynamic equilibrium between different conformers may exist. Computational studies, such as Density Functional Theory (DFT), are often used to explore the potential energy surface and determine the relative stabilities of different conformers and the energy barriers for their interconversion. acs.orgosti.gov

The presence of the pyridazine ring introduces an additional layer of complexity. Intramolecular hydrogen bonding between a urea N-H and a pyridazine nitrogen atom could potentially stabilize a cis conformation, a phenomenon observed in other heterocyclic urea derivatives. researchgate.net The rotational barrier around the C(urea)-N(pyridazine) bond and the C(urea)-N(isopropyl) bond will define the conformational flexibility of the molecule. acs.orgosti.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure and thermodynamic stability. Methods like Density Functional Theory (DFT) are widely used for their accuracy and computational efficiency in studying biological systems. nih.gov For urea (B33335) and its derivatives, these calculations provide detailed information on occupied and unoccupied molecular orbitals. nih.gov

The electronic properties of N-(4-pyridazinyl)-N'-(1-methylethyl)urea are dictated by the interplay between the electron-rich urea moiety and the electron-deficient pyridazine (B1198779) ring. The pyridazine heterocycle possesses unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are crucial for molecular recognition. nih.gov

A key aspect of electronic structure analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A large energy gap suggests high stability, while a small gap indicates higher reactivity and a greater propensity for charge transfer within the molecule. nih.gov For urea itself, DFT calculations have determined a band gap of 2.57 eV. tsijournals.com Studies on related pyridine (B92270) carboxamides show that modifications to the molecular structure can significantly alter these energy gaps, thereby tuning the molecule's stability and biological effectiveness. nih.gov

| Computational Method | Calculated Property | Significance for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure (HOMO, LUMO, Energy Gap) | Predicts molecular stability, reactivity, and electronic transitions. nih.govnih.gov |

| Ab initio methods (e.g., CBS-QB3) | Gas-phase reaction mechanisms and energetics | Provides highly accurate energy profiles for reaction pathways. nih.gov |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra | Compares theoretical spectra with experimental data to validate electronic structure models. nih.gov |

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing insights that are inaccessible through static computational models. psu.edu MD simulations are particularly valuable for assessing the conformational flexibility of a molecule and its stability when interacting with other molecules, such as a biological receptor. mdpi.com

For pyridazinyl urea scaffolds, MD simulations are crucial for several reasons:

Assessing Binding Stability: While molecular docking provides a static snapshot of a ligand in a protein's active site, MD simulations evaluate the stability and dynamics of the protein-ligand complex over time, typically on the nanosecond scale. mdpi.comnih.gov The root-mean-square deviation (RMSD) is often calculated to measure the structural similarity between the initial and subsequent states of the complex, providing a quantitative assessment of its stability. mdpi.com

Understanding Solvent Effects: MD simulations explicitly model the behavior of the molecule in a solvent, typically water, which gives a more accurate representation of its behavior in a biological environment. These simulations can reveal how solvent molecules mediate or interfere with ligand-receptor interactions. psu.edu

Refining Docking Poses: The dynamic nature of these simulations can help refine or validate binding poses predicted by docking algorithms, accounting for the flexibility of both the ligand and the protein. mdpi.com

Studies on similar urea derivatives have used MD simulations to explore their permeability through cell membranes by calculating the potential of mean force (PMF), which describes the free energy profile of the molecule as it crosses a lipid bilayer. mdpi.com This approach provides a more accurate understanding of binding interactions and complex stability by considering the dynamic behavior of all components in solution. mdpi.com

| Simulation Technique | Key Output/Analysis | Application to Pyridazinyl Urea Scaffolds |

|---|---|---|

| Atomistic Molecular Dynamics (MD) | Trajectory analysis (RMSD, RMSF) | Evaluates the stability of ligand-protein complexes and conformational changes over time. mdpi.comnih.gov |

| Umbrella Sampling / Biased MD | Potential of Mean Force (PMF) | Calculates the free energy barrier for processes like membrane permeation. mdpi.com |

| Molecular Mechanics–Generalized Born Surface Area (MM-GBSA) | Binding Free Energy (ΔGBind) | Estimates the binding affinity of a ligand to its receptor after MD simulations. mdpi.com |

Prediction of Reactivity and Mechanistic Pathways through Computational Approaches

Computational chemistry is instrumental in predicting the reactivity of molecules and elucidating potential reaction mechanisms. tsijournals.com By modeling the transition states of a reaction, researchers can calculate activation energies and determine the most favorable mechanistic pathways.

For this compound, computational approaches can predict its susceptibility to various chemical transformations. The electronic structure calculations described in section 4.1 provide the foundation for this analysis. For instance, the distribution of HOMO and LUMO orbitals can indicate the likely sites for nucleophilic or electrophilic attack.

Computational studies on the synthesis and reactions of urea have provided deep mechanistic insights. For example, DFT and ab initio calculations have been used to investigate the Bazarov synthesis of urea from ammonia (B1221849) and carbon dioxide, identifying the rate-determining steps and the role of autocatalysis. nih.gov Similarly, the mechanisms of urea electrooxidation have been explored, highlighting the complexity of the reaction and the formation of various products. researchgate.netnih.gov These studies showcase the power of computational methods to map out entire energetic profiles for reaction schemes. nih.gov

More advanced computational workflows now combine active learning and graph theory to automatically discover complex electrochemical reaction pathways, which is particularly useful for reactions involving dynamic catalyst surfaces. pkusam.cn For specific classes of reactive compounds, quantum mechanical (QM) calculations of adduct formation energies or transition state energies have been successfully used to predict reactivity, showing good correlation with experimental data. nih.gov

Ligand-Target Interaction Modeling for Pyridazinyl Urea Scaffolds

The pyridazinyl urea scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets, often kinases. researchgate.net Computational modeling, particularly molecular docking and binding free energy calculations, is a cornerstone of designing and optimizing these interactions. mdpi.comnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, allowing researchers to visualize key interactions that contribute to binding affinity. mdpi.com For pyridazinyl urea derivatives, these interactions typically include:

Hydrogen Bonding: The urea moiety is an excellent hydrogen bond donor and acceptor, while the nitrogen atoms of the pyridazine ring act as robust H-bond acceptors. nih.govmdpi.com These interactions are often critical for anchoring the ligand in the active site.

Hydrophobic Interactions: The isopropyl group and parts of the pyridazine ring can form favorable hydrophobic interactions with nonpolar residues in the binding pocket. mdpi.com

π-π Stacking: The aromatic pyridazine ring can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. nih.govmdpi.com

Following docking, more rigorous methods like absolute binding free energy (BFE) calculations can be employed to discriminate between different possible binding modes and provide a more accurate prediction of binding affinity. mdpi.comresearchgate.net These calculations, often based on extensive MD simulations, are computationally demanding but offer a higher level of theoretical accuracy. mdpi.com Such integrated computational approaches provide deep insights into the structural characteristics that influence the binding and inhibitory activity of these molecules, guiding further optimization in drug discovery. nih.govresearchgate.net

| Interaction Type | Molecular Feature of the Scaffold | Potential Interacting Protein Residue |

|---|---|---|

| Hydrogen Bond Donor | Urea N-H groups | Asp, Glu, Gln, Asn, Ser, Thr, backbone C=O |

| Hydrogen Bond Acceptor | Urea C=O group, Pyridazine N atoms | Lys, Arg, His, Gln, Asn, Ser, Thr, backbone N-H |

| Hydrophobic Interactions | Isopropyl group, Pyridazine ring | Ala, Val, Leu, Ile, Phe, Met |

| π-π Stacking | Pyridazine ring | Phe, Tyr, Trp, His |

Mechanistic Insights into Molecular Interactions

Biochemical Mechanisms of Action and Cellular Pathway Modulation

The biochemical and cellular effects of N-(4-pyridazinyl)-N'-(1-methylethyl)urea are predicted to stem from its ability to interfere with specific enzyme-catalyzed reactions and modulate cellular signaling pathways. Urea-based compounds are known to act as inhibitors of various enzymes, often by mimicking substrates or by binding to allosteric sites. For instance, certain phenylurea-substituted 2,4-diamino-pyrimidines have demonstrated anti-malarial activity by targeting kinases within the parasite. nih.gov

One of the key cellular pathways that could potentially be modulated by this compound is the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of the MAPK pathway is implicated in numerous diseases, including cancer. nih.gov Specifically, the extracellular signal-regulated kinase (ERK) is a key component of this pathway and a target for therapeutic intervention. nih.gov The structural motifs within this compound, particularly the urea (B33335) linkage and the pyridazinyl group, suggest a potential for interaction with the ATP-binding pocket of kinases like ERK.

Furthermore, studies on other urea derivatives, such as N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea (MPCU), have shown that these molecules can accumulate within cells. nih.gov The cellular uptake of MPCU has been observed to occur via a non-saturable, energy-independent process, likely passive diffusion, followed by a weaker, energy-dependent sequestration within an intracellular compartment. nih.gov This suggests that this compound may also enter cells and reach concentrations sufficient to interact with intracellular targets.

Fundamental Intermolecular Forces and Non-Covalent Interactions

The biological activity of this compound is fundamentally governed by its ability to form non-covalent interactions with its biological targets. These interactions, while individually weak, collectively contribute to the stability of the drug-target complex and determine its binding affinity and specificity. The key intermolecular forces at play include:

Hydrogen Bonding: The urea moiety is a prominent hydrogen bond donor and acceptor. The N-H groups can act as donors, while the carbonyl oxygen is a strong acceptor. The nitrogen atoms within the pyridazinyl ring can also act as hydrogen bond acceptors. These interactions are crucial for the recognition of the molecule by the active site of an enzyme. For example, in related urea-substituted compounds, the urea group is predicted to form hydrogen bonds with acidic residues, such as glutamate (B1630785), at the mouth of the ATP binding site of kinases. nih.gov

Van der Waals Forces: The hydrophobic regions of the molecule, such as the isopropyl group and the pyridazine (B1198779) ring, can engage in van der Waals interactions with nonpolar residues in the binding pocket of a target protein. These forces, arising from temporary fluctuations in electron density, are significant in ensuring a snug fit of the inhibitor within the active site.

Dipole-Dipole Interactions: The polar nature of the urea and pyridazine groups can lead to dipole-dipole interactions with polar residues in the target protein.

Enzymatic Reaction Mechanisms and Inhibition Kinetics

Based on its structure, this compound is likely to function as an enzyme inhibitor. The kinetics of this inhibition would describe the nature of the interaction between the compound and its target enzyme. Urea-based compounds have been shown to exhibit various modes of inhibition, including competitive, non-competitive, and uncompetitive inhibition.

In the context of kinase inhibition, many small molecules act as competitive inhibitors of ATP. They bind to the ATP-binding site of the kinase, preventing the binding of the natural substrate, ATP, and thus blocking the phosphorylation of downstream target proteins. Given the structural similarities to known kinase inhibitors, it is plausible that this compound could act as an ATP-competitive inhibitor.

Another potential target for urea-containing compounds is the enzyme urease. Urease inhibitors are of interest in agriculture to prevent the rapid hydrolysis of urea-based fertilizers, which leads to nitrogen loss through ammonia (B1221849) volatilization. researchgate.net These inhibitors typically work by binding to the active site of the urease enzyme, often coordinating with the nickel ions essential for its catalytic activity. While the primary focus for this compound is likely in the realm of cellular signaling, its potential as a urease inhibitor cannot be entirely ruled out based on its core structure.

The inhibitory potency of this compound against a specific enzyme would be quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values would be determined through enzymatic assays, where the activity of the target enzyme is measured in the presence of varying concentrations of the inhibitor.

Structure Activity Relationship Sar Studies of Pyridazinyl Urea Derivatives

Impact of Pyridazine (B1198779) Ring Substitution on Molecular Activity

The pyridazine ring is a key structural element, and its substitution pattern significantly modulates the activity of the entire molecule. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, which is a crucial interaction with biological targets. rjptonline.org The electronic properties of the ring, and consequently its binding affinity, can be fine-tuned by adding various substituents.

Research on analogous N-aryl urea (B33335) compounds, particularly those used as kinase inhibitors, provides valuable insights into these effects. For instance, in series of N-aryl-N'-benzylurea derivatives, the introduction of electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the aromatic ring generally leads to an increase in antiproliferative activity. mdpi.com This is often attributed to the modulation of the electronic character of the aryl ring, which can influence binding interactions with target proteins.

In a study of pyridin-2-yl urea inhibitors targeting Apoptosis signal-regulating kinase 1 (ASK1), the position and nature of substituents on the pyridine (B92270) ring were critical for inhibitory potency. nih.gov A methoxy (B1213986) group, for example, resulted in stronger inhibition compared to a trifluoromethyl group in certain positions, highlighting the sensitive interplay between steric and electronic effects. nih.gov Similarly, SAR studies on aphicidal [6-(3-pyridyl)pyridazin-3-yl]amides showed that modifications to the pyridine and pyridazine rings typically resulted in a significant loss of insecticidal potency, indicating that the unsubstituted or specifically substituted ring is optimal for that particular biological target. nih.gov

These findings suggest that for N-(4-pyridazinyl)-N'-(1-methylethyl)urea, both the position of attachment to the urea (C-4) and the lack of other large substituents may be crucial for its intended activity. Any modification would need to carefully consider the impact on the molecule's ability to fit into a specific binding pocket and form necessary interactions.

Table 1: Illustrative SAR of Substituents on the Aryl Ring of Analogous N-Aryl Urea Kinase Inhibitors (Data adapted from studies on related pyridin-2-yl urea derivatives to demonstrate general principles of aryl ring substitution.) nih.gov

| Compound ID | Aryl Moiety | R1 Group | R2 Group | Kinase IC₅₀ (nM) |

| Analog 1 | Pyridin-2-yl | H | H | 45.27 |

| Analog 2 | Pyridin-2-yl | 5-OCH₃ | H | 2.92 |

| Analog 3 | Pyridin-2-yl | 4-OCH₃ | Indoline | 1.55 |

| Analog 4 | Pyridin-2-yl | 4-CF₃ | Indoline | >100 |

Note: This table is illustrative and based on data from analogous pyridine-based compounds to show the potential impact of substitutions.

Role of the N'-(1-methylethyl)urea Moiety in Functional Modulation

The N'-(1-methylethyl)urea moiety serves two critical functions: it acts as a rigid hydrogen-bonding unit and provides a lipophilic isopropyl group for hydrophobic interactions. The urea functional group is a cornerstone of many kinase inhibitors because its two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. researchgate.netnih.gov This allows it to form a bidentate hydrogen bond interaction with the "hinge" region of a kinase's ATP-binding site, a common binding motif for this class of inhibitors. researchgate.net

The substitution on the urea nitrogens plays a key role in its conformational preferences. nih.gov While N,N'-diaryl ureas are often characterized by a trans,trans conformation, the introduction of an N-alkyl group, such as isopropyl, can influence this geometry. The presence of the alkyl group affects self-association properties, which can in turn control the drug's solubility. nih.gov

The isopropyl group (1-methylethyl) itself is important for fitting into specific hydrophobic pockets within the target protein. Its branched, moderately bulky nature can provide optimal van der Waals interactions that enhance binding affinity compared to a linear alkyl chain or a simple methyl group. In studies of N-2,4-pyrimidine-N-phenyl-N'-alkyl ureas, the nature of the N'-alkyl group was a key determinant of activity, with specific alkyl groups leading to low-nanomolar inhibition of TNF-α production. researchgate.net The combination of the urea linker and the specific alkyl group is therefore essential for modulating both the pharmacokinetic properties and the direct binding interactions of the molecule.

Bioisosteric Replacements and Their Effects on Biological Activity

Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a common technique in drug design to improve potency, selectivity, or metabolic stability. researchgate.net For this compound, bioisosteric replacements can be considered for both the pyridazine ring and the urea moiety.

Pyridazine Ring Replacements: The pyridazine ring can be replaced by other nitrogen-containing heterocycles like pyrimidine, pyrazine, or even pyridine. nih.govresearchgate.net However, such changes can have a dramatic effect on activity. The unique arrangement of the two adjacent nitrogen atoms in pyridazine results in a specific dipole moment and hydrogen bond acceptor field that may not be perfectly mimicked by other heterocycles. rjptonline.org In some cases, replacing a pyridine ring with a five-membered heteroaromatic ring like thiophene (B33073) or thiazole (B1198619) has been shown to alter inhibitory potency significantly. avcr.cz Studies have also explored replacing the entire heterocyclic ring with a non-heterocyclic mimic, such as a substituted phenyl group, but this often requires careful selection of substituents to maintain the necessary electronic and steric properties. avcr.cznih.gov

Urea Moiety Replacements: The urea linker is also a target for bioisosteric replacement. Thiourea, where the carbonyl oxygen is replaced by sulfur, is a common substitute. While it maintains the hydrogen-bonding donor capabilities of the N-H groups, the acceptor properties and bond angles are altered, which can impact binding affinity. Other groups, such as squaramides or 2-aminopyrimidin-4(1H)-one rings, have been successfully used as urea bioisosteres to improve stability or permeability while maintaining the crucial hydrogen-bonding pattern. nih.gov However, in many kinase inhibitor scaffolds, replacement of the urea NH groups with a methylene (B1212753) or an N-methyl group leads to a complete loss of activity, underscoring the critical role of the dual N-H hydrogen bond donor capacity. researchgate.net

Table 2: Effect of Bioisosteric Replacement of the Aromatic Ring in Analogous Urea-Based Inhibitors (Data adapted from studies on glutamate (B1630785) carboxypeptidase II (GCPII) inhibitors to illustrate general principles of bioisosteric replacement.) avcr.cz

| Compound ID | P1' Moiety (Bioisostere) | Stereochemistry | GCPII Kᵢ (nM) |

| Analog 5 | Phenyl | L | 794 |

| Analog 6 | Thiophene | L | 16.2 |

| Analog 7 | Thiazole | L | 16.1 |

| Analog 8 | Pyridine | L | 105 |

Note: This table is illustrative and based on data from a different class of urea-based inhibitors to show how replacing an aryl group with different heterocycles can impact biological activity.

Stereochemical Considerations in Pyridazinyl Urea Derivative Activity

Stereochemistry can play a pivotal role in the biological activity of drug molecules by influencing how they fit into the three-dimensional architecture of a biological target. For a molecule like this compound, there is no chiral center in its core structure.

However, if substituents introduced onto either the pyridazine ring or the alkyl chain create a stereocenter, the stereochemistry would become critically important. For example, if the isopropyl group were replaced by a sec-butyl group, a chiral center would be created. In such cases, it is common for one enantiomer to be significantly more active than the other because it can achieve a more optimal orientation in the binding site.

In studies of related urea-based inhibitors where a chiral center is present, maintaining the natural stereochemistry (e.g., L-configuration for amino acid-derived fragments) is often critical for inhibitory activity. avcr.cz For instance, in a series of GCPII inhibitors, the (L)-enantiomers were found to be much more potent than their corresponding (D)-analogs. avcr.cznih.gov Similarly, oligomeric aromatic ureas containing a chiral center can adopt dynamic helical structures, where the specific stereochemical configuration (all-S or all-R) dictates the helical twist, which could be exploited in molecular design. nih.gov While this compound itself is achiral, any future derivatives that incorporate chiral elements would require careful stereochemical control and evaluation to maximize biological activity.

Chemical Biology Applications and Target Identification

Probing Biological Systems with N-(4-pyridazinyl)-N'-(1-methylethyl)urea and Analogues

The urea (B33335) moiety is recognized as a privileged scaffold in medicinal chemistry. Its unique ability to act as both a hydrogen bond donor and acceptor allows for strong and specific interactions with biological macromolecules. nih.govmdpi.com This characteristic is fundamental to the use of urea derivatives, including this compound and its analogues, as chemical probes to investigate complex biological systems.

Researchers utilize these compounds to explore and modulate cellular signaling pathways. For instance, analogues such as pyridin-2-yl ureas have been synthesized to probe the function of Apoptosis signal-regulating kinase 1 (ASK1), a critical component in stress and inflammatory response pathways. mdpi.comnih.gov By designing molecules that selectively interact with a specific kinase, scientists can dissect the kinase's role in cellular processes. Similarly, pyridazine-urea derivatives have been specifically designed to investigate vascular endothelial growth factor receptor 2 (VEGFR-2) inhibition, a key process in angiogenesis. researchgate.net The structural versatility of the urea scaffold allows for systematic modifications, enabling the development of a wide array of probes to study different biological targets and pathways, from cell proliferation to immune responses. frontiersin.orgresearchgate.net

Identification and Characterization of Specific Molecular Targets

The aryl urea scaffold and its heterocyclic variants are instrumental in identifying and targeting specific proteins involved in disease, particularly cancer. researchgate.net A primary class of molecular targets for these compounds is protein kinases, which are crucial regulators of cell signaling. frontiersin.org

Specific targets identified for urea-based compounds include:

Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key targets in anti-angiogenic therapies. Numerous pyridine-urea and pyridazine-urea compounds have been developed to inhibit VEGFR-2. researchgate.netnih.govnih.govmdpi.com

MAP Kinases: This family is central to cell proliferation and survival. Targets include Raf kinases (c-Raf), p38 MAP kinase, and Apoptosis signal-regulating kinase 1 (ASK1). nih.govmdpi.comresearchgate.net Sorafenib, a bi-aryl urea, is a well-known inhibitor of Raf kinases. researchgate.net

Rho Kinase (ROCK): Urea-based inhibitors of ROCK have been developed as potential treatments for glaucoma and cardiovascular diseases. acs.orgnih.gov

Immune Checkpoint Proteins: Aryl urea scaffolds have been evaluated as multitarget agents that inhibit proteins like Programmed death-ligand 1 (PD-L1) in addition to kinases like VEGFR-2, aiming to enhance cancer immunotherapy. nih.govmdpi.com

Other Enzymes: Beyond kinases, urea derivatives have been designed to target other enzymes. For example, pyridylpiperazine derivatives have been identified as potent inhibitors of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori. frontiersin.org

The interaction often involves the urea moiety forming key hydrogen bonds with amino acid residues like glutamate (B1630785) and aspartate within the ATP-binding pocket of kinases, which is a common mechanism of action. nih.gov

Enzyme Inhibition and Receptor Binding Studies of Urea Scaffolds

Enzyme inhibition and receptor binding studies provide quantitative data on the potency and selectivity of urea-based compounds. The inhibitory activity is commonly expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

Pyridyl and pyridazinyl urea analogues have demonstrated potent inhibition of various kinases. Studies on pyridin-2-yl urea inhibitors targeting ASK1 revealed compounds with nanomolar efficacy. mdpi.com

| Compound | Structure Features | IC50 (nM) |

|---|---|---|

| Compound 2 | Indoline ring with methoxy (B1213986) group | 1.55 ± 0.27 |

| Compound 4 | Indoline ring with methoxy group | 45.27 ± 4.82 |

| Compound 6 | Indoline ring | 2.92 ± 0.28 |

| Compound 3 | Indoline ring with trifluoromethyl group | >10000 |

| Compound 5 | Indoline ring with trifluoromethyl group | >10000 |

Similarly, pyridine-urea derivatives have been synthesized and evaluated as inhibitors of VEGFR-2, a key target in cancer therapy.

| Compound | Structure Features | IC50 (µM) |

|---|---|---|

| Compound 8b | Pyridine-urea with 4-chlorophenyl group | 5.0 ± 1.91 |

| Compound 8e | Pyridine-urea with 4-bromophenyl group | 3.93 ± 0.73 |

The urea scaffold is also effective in targeting non-kinase enzymes. Pyridylpiperazine derivatives have shown potent inhibitory activity against urease, with some compounds surpassing the standard inhibitor, Thiourea.

| Compound | Structure Features | IC50 (µM) |

|---|---|---|

| Compound 5b | 4-chlorobenzyl substituted | 2.0 ± 0.73 |

| Compound 7e | 4-bromobenzoyl substituted | 2.24 ± 1.63 |

| Compound 5e | 4-bromobenzyl substituted | 4.47 ± 0.44 |

| Compound 5h | 4-nitrobenzyl substituted | 7.12 ± 0.39 |

| Thiourea (Standard) | - | 23.2 ± 11.0 |

These studies underscore the adaptability of the urea scaffold in designing specific inhibitors for diverse enzyme families. The binding is typically driven by hydrogen bonds from the urea NH groups and the urea carbonyl, which interact with key residues in the enzyme's active site. nih.govmdpi.com

Agrochemical Research Perspectives on Pyridazinyl Urea Compounds

Investigation of Herbicidal Action Mechanisms at a Molecular Level

The herbicidal activity of pyridazinyl urea (B33335) compounds, including N-(4-pyridazinyl)-N'-(1-methylethyl)urea, is primarily attributed to their ability to interfere with fundamental biochemical processes in plants. The primary molecular target for many urea-based herbicides is the photosystem II (PSII) complex, a critical component of the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.

These herbicides act as inhibitors of photosynthetic electron transport. They bind to the D1 protein within the PSII complex, specifically at the QB binding niche. This binding action displaces plastoquinone, the native electron acceptor, thereby blocking the flow of electrons from photosystem II. The interruption of this electron flow halts the production of ATP and NADPH, which are essential energy carriers for carbon fixation, ultimately leading to plant death.

Molecular Targets of Herbicides with Urea or Heterocyclic Scaffolds

| Herbicide Class | Primary Molecular Target | Biochemical Pathway Affected | Representative Compounds |

|---|---|---|---|

| Phenylureas | D1 protein of Photosystem II (PSII) | Photosynthesis | Diuron, Monuron |

| Sulfonylureas | Acetohydroxyacid synthase (AHAS) | Branched-chain amino acid biosynthesis | Chlorsulfuron, Metsulfuron-methyl |

| Pyridazine (B1198779) Herbicides | Phytoene desaturase (PDS) | Carotenoid biosynthesis | Norflurazon |

| Pyrimidine-diones | Protoporphyrinogen oxidase (PPO) | Chlorophyll biosynthesis | Saflufenacil, Sulfentrazone |

Urea and Pyridazine Scaffolds in Agricultural Chemical Discovery

The urea and pyridazine moieties are considered "privileged scaffolds" in medicinal and agrochemical research due to their versatile chemical properties and ability to interact with a wide range of biological targets. The urea functional group is a key structural feature, acting as a potent hydrogen bond donor and acceptor, which facilitates strong binding to the active sites of target enzymes.

Structure-activity relationship (SAR) studies are crucial in optimizing the herbicidal potency of these compounds. Research has shown that modifications to the substituents on both the pyridazine and urea parts of the molecule can dramatically influence biological activity. For example, introducing different functional groups on the pyridazine ring can alter the electronic properties and steric profile of the molecule, leading to enhanced binding or an altered spectrum of weed control. Similarly, changes to the alkyl or aryl groups on the urea nitrogen atoms can affect the compound's lipophilicity and metabolic stability. This scaffold-hopping approach, where core structures are systematically modified, is a key strategy in the discovery of new agrochemicals with improved efficacy and desirable environmental profiles.

Impact of Structural Modifications on Herbicidal Activity

| Scaffold | Modification | Observed Effect on Activity | Rationale |

|---|---|---|---|

| Pyridazine Ring | Addition of electron-withdrawing groups (e.g., Cl, CF3) | Often increases herbicidal potency. | Enhances binding affinity to the target site through electronic interactions. |

| Urea Linker | Varying N-substituents (e.g., alkyl, aryl groups) | Alters selectivity and spectrum of activity. | Modifies lipophilicity, affecting uptake and translocation in the plant. |

| Aryl Group (if present) | Substitution pattern on a phenyl ring | Influences enzyme inhibition and whole-plant activity. | Affects steric and electronic fit within the enzyme's active site. |

| Overall Molecule | Isosteric replacement (e.g., replacing a benzene (B151609) ring with a pyridine (B92270) ring) | Can improve biological activity and physicochemical properties. | Alters properties like the oil-water partition coefficient, potentially improving bioavailability. |

Chemical Transformation and Environmental Fate Studies of Agrochemical Urea Derivatives

The environmental persistence and ultimate fate of agrochemical urea derivatives are critical considerations for their use in agriculture. These compounds undergo various transformation processes in the environment, primarily driven by microbial degradation and, to a lesser extent, chemical hydrolysis and photolysis.

The degradation of urea-based herbicides in soil is significantly influenced by environmental conditions such as soil type, pH, moisture content, temperature, and microbial activity. Microbial communities in the soil play a central role in breaking down the urea structure. The primary degradation pathway often involves the hydrolysis of the urea bridge, leading to the formation of corresponding aniline (B41778) or heterocyclic amine and other metabolites. These intermediate metabolites can then undergo further degradation, potentially leading to complete mineralization into carbon dioxide, water, and ammonia (B1221849).

Environmental Fate of Representative Urea-Based Herbicides

| Compound | Primary Degradation Pathway | Key Influencing Factors | Typical Soil Half-Life (t1/2) |

|---|---|---|---|

| Monuron | Microbial degradation (N-demethylation, ring hydroxylation). | Soil microbial activity, organic matter content. | ~90 days |

| Diuron | Microbial degradation (N-demethylation, hydrolysis). | Temperature, soil moisture, microbial populations. | ~90 days |

| Chlorsulfuron | Chemical hydrolysis (pH-dependent), microbial degradation. | Soil pH (faster in acidic soils), temperature. | ~40 days (variable with pH) |

| Linuron | Microbial degradation. | Soil type, organic matter, microbial activity. | ~60 days |

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Purification in Research Samples

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and purification of individual components from complex mixtures. For a compound such as N-(4-pyridazinyl)-N'-(1-methylethyl)urea, various chromatographic techniques can be employed to achieve high-resolution separation and purification, which are essential for accurate quantification and further structural elucidation.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be the most suitable approach. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The development of an HPLC method for this compound would involve the optimization of several parameters to achieve the desired separation efficiency. These parameters include the choice of the stationary phase, the composition of the mobile phase (including pH and the use of buffers), the flow rate, and the column temperature. Detection is commonly performed using a UV detector, as the pyridazine (B1198779) ring in the molecule is expected to exhibit significant UV absorbance. A diode array detector (DAD) could provide additional spectral information, aiding in peak identification and purity assessment. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This hyphenated technique is particularly valuable for the analysis of complex matrices and for the trace-level quantification of analytes. For this compound, LC-MS/MS can provide not only quantitative data but also structural information, which is crucial for the identification of metabolites and degradation products. The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), to enhance sensitivity and specificity. The development of an LC-MS/MS method would involve the optimization of both the chromatographic conditions and the mass spectrometric parameters, including the ionization source (e.g., electrospray ionization - ESI) and the collision energy for fragmentation. nih.govnih.govbioanalysis-zone.comresearchgate.netresearchgate.net

A sensitive, selective, and quantitative method for the determination of urea (B33335) has been developed and validated in human epithelial lining fluid (ELF; the supernatant from bronchoalveolar lavage). nih.gov The method employs a simple derivatization of urea with camphanic chloride to improve the chromatographic retention and separation. nih.gov

Table 1: Illustrative HPLC Method Parameters for the Analysis of Phenyl Urea Derivatives

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (DAD) at 245 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a general method that could be adapted for this compound based on methods for similar compounds. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is often used for the qualitative analysis of samples, for monitoring the progress of reactions, and for the preliminary screening of separation conditions for HPLC. mdpi.com For the analysis of this compound, a silica (B1680970) gel plate would typically be used as the stationary phase, and a suitable solvent system (mobile phase) would be selected to achieve the desired separation. The choice of the mobile phase is critical and often involves a mixture of solvents of varying polarity. After development, the spots can be visualized under UV light (254 nm) due to the UV-absorbing nature of the pyridazine ring. mdpi.com Staining with reagents such as iodine vapor or potassium permanganate (B83412) can also be used for visualization. rsc.org

Paper chromatography, while less common in modern research labs, can also be a useful technique for the separation of polar compounds. The principles are similar to TLC, but a strip of filter paper is used as the stationary phase. For a moderately polar compound like this compound, a mobile phase consisting of a mixture of a polar solvent (like butanol or acetic acid) and water might be employed. reddit.com

Table 2: Potential TLC Systems for the Separation of Substituted Ureas

| Stationary Phase | Mobile Phase System | Visualization |

| Silica Gel 60 F254 | Dichloromethane:Methanol (e.g., 9:1 v/v) | UV light (254 nm) |

| Silica Gel 60 F254 | Ethyl Acetate:Hexane (e.g., 1:1 v/v) | UV light (254 nm) |

| Alumina | Toluene:Acetone (e.g., 8:2 v/v) | Iodine Vapor |

This table provides examples of TLC systems that have been used for urea derivatives and could be a starting point for the analysis of this compound.

Spectrophotometric and Colorimetric Methods for Urea Detection in Research Matrices

Spectrophotometric and colorimetric methods are based on the measurement of light absorption by a colored compound in solution. These methods are often simple, rapid, and can be adapted for high-throughput screening. While direct spectrophotometric determination of this compound might be possible by measuring its UV absorbance, colorimetric methods would likely involve a chemical reaction to produce a colored product.

For the determination of urea and its derivatives, a common colorimetric method is based on the reaction with diacetyl monoxime in the presence of an acid catalyst to form a colored complex. spectrum-diagnostics.com The intensity of the color, which is proportional to the urea concentration, can be measured using a spectrophotometer at a specific wavelength. affiassay.comtribioscience.combio-techne.com However, the specificity of this method for this compound would need to be carefully evaluated, as other compounds in the sample matrix might interfere with the reaction.

Another approach could be to develop a method that specifically targets the pyridazine ring. Pyridazine and its derivatives are known to form colored complexes with certain metal ions or to undergo specific chemical reactions that yield colored products. researchgate.net The development of such a method would require careful optimization of the reaction conditions, including pH, temperature, and reagent concentrations, to ensure a sensitive and selective assay.

Table 3: General Principles of Colorimetric Urea Assays

| Reagent | Principle | Detection Wavelength |

| Diacetyl Monoxime | Reaction with urea in an acidic medium to form a colored diazine derivative. | ~520-540 nm |

| p-Dimethylaminobenzaldehyde (DMAB) | Forms a colored Schiff base with urea in an acidic solution. | ~420-440 nm |

This table outlines common colorimetric methods for urea that could potentially be adapted for the detection of this compound, though specificity would need to be established.

Microfluidic and Miniaturized Analytical Platforms for Compound Analysis

Microfluidic and miniaturized analytical platforms, often referred to as "lab-on-a-chip" devices, offer several advantages for pharmaceutical analysis, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening and automation. nih.govscienceopen.comresearchgate.netcapitalbiotechnology.com These platforms integrate various analytical steps, such as sample preparation, separation, reaction, and detection, onto a single microscale device.

For the analysis of this compound, a microfluidic device could be designed to perform an electrophoretic separation, a chromatographic separation, or a colorimetric assay. nih.gov For example, a microchip capillary electrophoresis (MCE) device could provide rapid and high-resolution separations of the compound from potential impurities. Alternatively, a microfluidic device could be fabricated to perform a rapid colorimetric assay, where the sample and reagents are mixed in microchannels and the resulting color change is detected using an integrated optical sensor. nih.gov

The development of microfluidic platforms for drug analysis is a rapidly evolving field, and while specific applications for this compound may not be established, the general principles and technologies are applicable. nih.govscienceopen.comresearchgate.netcapitalbiotechnology.com These platforms hold significant promise for the future of pharmaceutical research, enabling more efficient and cost-effective analysis of new chemical entities.

Impurity Profiling and Assay Procedures for Urea Derivatives

Impurity profiling is a critical aspect of pharmaceutical development and quality control, as the presence of impurities can affect the efficacy and safety of a drug substance. nih.gov The process involves the identification, quantification, and characterization of all potential impurities in a drug substance, including starting materials, by-products, intermediates, degradation products, and reagents.

For this compound, a comprehensive impurity profiling strategy would involve the use of a combination of analytical techniques. A high-resolution separation technique, such as HPLC or UHPLC, would be essential to separate the main compound from its impurities. nih.gov A mass spectrometer coupled to the chromatograph (LC-MS) would be invaluable for the identification of the impurities by providing accurate mass and fragmentation data. nih.gov

Once potential impurities are identified, they may need to be synthesized or isolated for structural confirmation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy. Quantitative methods, typically based on HPLC with UV or MS detection, would then be developed and validated to control the levels of these impurities in the final product according to regulatory guidelines. nih.gov

The development of a robust assay procedure for this compound is also crucial for its accurate quantification in various samples. This assay would typically be an HPLC method with UV detection, validated for its specificity, linearity, accuracy, precision, and robustness. This validated assay would then be used for the routine analysis of the compound in research and development settings.

Table 4: Common Analytical Techniques in Impurity Profiling

| Technique | Application |

| HPLC/UHPLC | Separation of the main compound from impurities. |

| LC-MS/MS | Identification and quantification of impurities. |

| NMR Spectroscopy | Structural elucidation of isolated impurities. |

| FTIR Spectroscopy | Functional group analysis of impurities. |

| Gas Chromatography (GC) | Analysis of volatile impurities and residual solvents. |

Future Directions and Emerging Research Avenues

Development of Novel Pyridazinyl Urea (B33335) Derivatives with Enhanced Specificity and Potency

A primary focus of ongoing research is the synthesis and evaluation of new pyridazinyl urea analogues to improve their pharmacological profiles. The core strategy involves modifying the pyridazinyl urea scaffold at various positions to fine-tune its interaction with biological targets, thereby enhancing potency and selectivity.

Structure-Activity Relationship (SAR) studies are fundamental to this effort. By systematically altering substituents on both the pyridazine (B1198779) ring and the urea moiety, researchers can decipher the structural requirements for optimal activity. For instance, studies on pyridine (B92270) derivatives have shown that the presence and position of specific functional groups, such as methoxy (B1213986) (-OCH3) or hydroxyl (-OH), can significantly enhance antiproliferative activity, while bulky groups or halogens may have the opposite effect. nih.gov This principle is applied to the pyridazinyl urea core to guide the synthesis of next-generation compounds.

One promising approach is the hybridization of the pyridazinyl urea scaffold with other pharmacophoric moieties. mdpi.comnih.gov This strategy aims to create chimeric molecules that can interact with multiple targets or exhibit synergistic effects. For example, combining the pyridazinyl urea structure with fragments known to inhibit specific kinases or other enzymes can lead to derivatives with novel mechanisms of action and improved therapeutic indices. mdpi.comresearchgate.net Research into pyridine-urea hybrids has identified compounds with potent submicromolar anticancer activity against breast and colon cancer cell lines. mdpi.comnih.gov

The development of pyridazinone derivatives, which are structurally related to pyridazinyl ureas, also provides valuable insights. Studies have shown that modifications, such as the introduction of a para-chloro substituent, can significantly increase the inhibitory activity and selectivity against specific enzymes like monoamine oxidase B (MAO-B). mdpi.comnih.gov These findings highlight how subtle chemical modifications can lead to substantial gains in potency and specificity.

| Derivative Class | Modification Strategy | Observed Enhancement | Therapeutic Area | Reference |

|---|---|---|---|---|

| Pyridine-Urea Hybrids | Combination with other pharmacophores (e.g., quinazoline, indazole) | Potent submicromolar activity against MCF7 and HCT116 cancer cell lines. | Anticancer | mdpi.comnih.gov |

| Pyridazinone Derivatives | Introduction of para-chloro substituents. | Increased inhibitory potency and high selectivity for MAO-B. | Neurodegenerative Diseases | mdpi.comnih.gov |

| Isoxazolo[4,5-d]pyridazine Ureas | Incorporation of urea, thiourea, and sulfonylurea pharmacophores. | Broad-spectrum antibacterial activity, particularly against Gram-positive strains. | Antimicrobial | nih.gov |

| 3,6-disubstituted Pyridazines | Systematic modification of substituents on the pyridazine core. | Good anti-proliferative action towards human breast cancer cell lines (T-47D and MDA-MB-231). | Anticancer | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of medicinal chemistry, and the design of pyridazinyl urea derivatives is no exception. nih.gov These computational tools offer the potential to dramatically accelerate the discovery pipeline, from hit identification to lead optimization, by analyzing vast datasets and predicting molecular properties with increasing accuracy. nih.govspringernature.com

Computer-Aided Drug Design (CADD) techniques are instrumental in the rational design of novel compounds. nih.gov Molecular docking simulations, for example, allow researchers to visualize and predict how different pyridazinyl urea derivatives will bind to a specific protein target. mdpi.comnih.gov This in silico approach helps prioritize which compounds to synthesize, saving significant time and resources. Docking studies have been used to validate the affinity of pyridine-urea compounds as inhibitors of targets like VEGFR2, a key protein in angiogenesis. mdpi.comnih.gov

Furthermore, generative AI models are being developed to design novel molecules (de novo design) with desired pharmacological profiles. nih.gov These algorithms can learn the underlying patterns of chemical structures and their associated biological activities from existing data. They can then generate new, previously unsynthesized pyridazinyl urea structures that are predicted to be highly potent and selective. This approach moves beyond simple modification of existing scaffolds to the creation of entirely novel chemical entities. nih.govnih.gov

Machine learning models, particularly deep neural networks, are also being employed for Quantitative Structure-Activity Relationship (QSAR) modeling. rsc.org By training on datasets of known pyridazinyl urea derivatives and their corresponding biological activities, these models can predict the activity of new, untested compounds. arxiv.org This predictive power aids in the efficient exploration of chemical space and helps guide synthetic efforts toward the most promising candidates. nih.govspringernature.com

| AI/ML Application | Description | Impact on Pyridazinyl Urea Discovery | Reference |

|---|---|---|---|

| Molecular Docking | Simulates the binding of a ligand to the active site of a target protein. | Predicts binding affinity and interactions, guiding the design of more potent inhibitors (e.g., for VEGFR2). | mdpi.comnih.gov |

| Generative Models | AI algorithms that create novel molecular structures with desired properties. | Proposes new pyridazinyl urea scaffolds with predicted high potency and selectivity. | nih.gov |

| QSAR Modeling | Uses statistical and machine learning methods to correlate chemical structure with biological activity. | Predicts the therapeutic potential of unsynthesized derivatives, prioritizing synthetic targets. | rsc.org |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. | Validates the stability of interactions identified through docking and provides insights into binding kinetics. | mdpi.comnih.gov |

Exploration of New Biological and Chemical Applications for Pyridazinyl Urea Scaffolds

The pyridazine and pyridazinyl urea frameworks are recognized as "privileged structures" in medicinal chemistry, meaning they can bind to a variety of biological targets. researchgate.netresearchgate.net While much research has focused on their anticancer and antimicrobial properties, emerging studies are revealing a much broader range of potential applications.

Researchers are actively exploring the efficacy of pyridazinyl urea derivatives against a diverse array of biological targets. For example, novel pyridazine derivatives have been synthesized and evaluated as neuroprotective agents by activating the Excitatory Amino Acid Transporter 2 (EAAT2), suggesting potential applications in treating neuropathic pain. nih.gov Others have been developed as potent and selective inhibitors of monoamine oxidase B (MAO-B), a key target in the management of neurodegenerative diseases like Parkinson's disease. mdpi.com

The scaffold's utility also extends to other therapeutic areas. Pyridazine-based compounds have been investigated as urease inhibitors, which could be relevant for treating infections caused by bacteria like Helicobacter pylori. frontiersin.org Additionally, certain pyridazin-3-one derivatives have demonstrated significant vasorelaxant activity, indicating potential as novel antihypertensive agents. nih.gov The diverse biological activities reported for pyridazine and pyridazinone derivatives—including anti-inflammatory, analgesic, and antidiabetic properties—underscore the vast, untapped potential of the pyridazinyl urea scaffold. researchgate.netscholarsresearchlibrary.comresearchgate.net

Beyond pharmaceuticals, the pyridazine core structure has found applications in agrochemicals, exhibiting herbicidal and plant growth regulating activities. researchgate.netresearchgate.net This suggests that N-(4-pyridazinyl)-N'-(1-methylethyl)urea and its derivatives could serve as lead compounds for the development of new agricultural products. The ongoing exploration of these varied applications ensures that the pyridazinyl urea scaffold will remain a vibrant and productive area of chemical and biological research.

| Emerging Application | Biological Target/Mechanism | Potential Therapeutic/Chemical Use | Reference |

|---|---|---|---|

| Neuroprotection | Activation of Excitatory Amino Acid Transporter 2 (EAAT2). | Treatment of neuropathic pain. | nih.gov |

| Neurodegenerative Disease | Selective inhibition of Monoamine Oxidase B (MAO-B). | Management of Parkinson's disease. | mdpi.comnih.gov |

| Anti-Infective | Inhibition of the urease enzyme. | Treatment of H. pylori infections. | frontiersin.org |

| Cardiovascular | Vasorelaxant activity via eNOS modulation. | Antihypertensive agents. | nih.gov |

| Antimicrobial | Inhibition of bacterial growth (Gram-positive and Gram-negative). | Treatment of bacterial and fungal infections. | nih.govtubitak.gov.tr |

| Agrochemical | Herbicidal and plant growth regulation. | Development of new pesticides and herbicides. | researchgate.netresearchgate.net |

Q & A

Q. What are the critical considerations for synthesizing N-(4-pyridazinyl)-N'-(1-methylethyl)urea with high purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including coupling of pyridazine and isopropylamine precursors with a urea-forming agent (e.g., carbodiimide). Key factors include:

- Reaction Conditions : Temperature control (e.g., 60–80°C for urea bond formation) and solvent selection (polar aprotic solvents like DMF or DMSO enhance reactivity) .

- Catalysts : Use of coupling agents like EDCI or HOBt to facilitate urea linkage .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .

Q. Table 1: Example Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Pyridazine derivative, DMF, 70°C | 65 | 85 |

| 2 | EDCI/HOBt, RT, 24h | 78 | 92 |

| 3 | Column chromatography | 60 | 98 |

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridazinyl protons at δ 8.5–9.0 ppm; isopropyl CH3 at δ 1.2–1.4 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺, calculated m/z 235.12) .

- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity .

Q. How can researchers evaluate the stability of this compound under varying pH conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72h. Monitor degradation via HPLC .

- Degradation Products : Use LC-MS to identify hydrolyzed byproducts (e.g., pyridazine-4-amine or isopropylurea fragments) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for urea derivatives?

Methodological Answer:

- Dose-Response Curves : Perform assays across a broad concentration range (nM–μM) to identify non-linear effects .

- Target Specificity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects (e.g., FPR2 receptor modulation) .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50 normalization) .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., FPR2 agonist pocket). Key interactions include hydrogen bonding with urea carbonyl and pyridazinyl π-stacking .

- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability (RMSD < 2.0 Å indicates stable complexes) .

Q. Table 2: Example Docking Scores

| Target Protein | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| FPR2 | -9.2 | H-bond: Arg205, π-stacking: Phe254 |

| COX-2 | -6.8 | Hydrophobic: Val523 |

Q. What methodologies assess the environmental impact of this compound in agricultural or ecological settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.